molecular formula C25H27ClN6O3 B611997 WZ4002 CAS No. 1213269-23-8

WZ4002

Katalognummer: B611997
CAS-Nummer: 1213269-23-8
Molekulargewicht: 495.0 g/mol
InChI-Schlüssel: ITTRLTNMFYIYPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WZ4002 is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is designed to target and inhibit mutant forms of EGFR, particularly those with the T790M resistance mutation. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first and second-generation EGFR inhibitors .

Wissenschaftliche Forschungsanwendungen

Efficacy in Preclinical Models

WZ4002 has demonstrated significant efficacy in various preclinical models:

  • Tumor Regression : In murine models harboring the EGFR T790M mutation, this compound treatment resulted in substantial tumor regressions compared to control groups. A pharmacodynamic study indicated that this compound effectively inhibited EGFR, AKT, and ERK1/2 phosphorylation, leading to increased apoptosis markers (TUNEL positive cells) and decreased proliferation markers (Ki67 positive cells) .
  • Resistance Mechanisms : Research indicates that resistance to this compound can occur through reactivation of ERK signaling pathways. Studies have shown that downregulation of negative regulators of MAPK signaling can lead to resistance in NSCLC cell lines .

Combination Therapies

Combining this compound with other therapeutic agents has been explored to enhance its efficacy:

  • Allosteric MEK Inhibitors : The combination of this compound with allosteric MEK inhibitors has shown promise in overcoming drug resistance. This approach not only targets the mutant EGFR but also addresses downstream signaling pathways that contribute to resistance .
  • EGFR/MET Inhibition : A study demonstrated that combining this compound with MET inhibitors resulted in significant tumor growth inhibition in models expressing both mutant EGFR and MET. This combination effectively reduced phosphorylation of both receptors and their downstream signaling pathways .

Clinical Implications

This compound's selective targeting of mutant EGFR positions it as a potential first-line therapy for patients with NSCLC harboring specific mutations. Its ability to delay disease progression compared to existing therapies like gefitinib suggests a favorable therapeutic profile .

Table 1: Summary of Key Findings on this compound

StudyModel TypeKey FindingsImplications
Murine NSCLCSignificant tumor regression in T790M modelsPotential first-line therapy for mutant NSCLC
Cell LinesResistance linked to ERK pathway reactivationNeed for combination therapies
Tumor ModelsEffective when combined with MET inhibitorsEnhances efficacy against resistant tumors
Cell LinesDependency on EGFR activation for survivalHighlights importance of targeted therapies

Wirkmechanismus

Target of Action

WZ4002 is identified as a covalent inhibitor potent against EGFR mutants including both primary activating mutations (e.g., L858R, ΔE746-A750) and resistant mutation T790M (e.g., L858R/T790M, ΔE746-A750/T790M double mutants) . It is rather weak against EGFR WT . The IC50 values for EGFR L858R, EGFR L858R/T790M, EGFR E746_A750, EGFR E746_A750/T790M are 2, 8, 3, 2 nM respectively .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of EGFR, which is a key process in the activation of EGFR . This inhibition is more efficient in EGFR-mutant lung adenocarcinomas than in Src inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This compound effectively inhibits EGFR, AKT, and ERK1/2 phosphorylation . The phosphorylated EGFR of Src TKI-resistant cells was completely suppressed by this compound . This suggests that this compound can overcome resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors .

Pharmacokinetics

It is known that this compound is a potent and selective inhibitor of egfr mutations, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for targeting cells with these mutations .

Result of Action

The primary result of this compound action is the induction of apoptosis in EGFR-mutant lung adenocarcinoma cells . Almost all suspended HCC827 cells underwent apoptosis after 144 h of combination treatment with this compound . Interestingly, treated suspended cells underwent apoptosis to a greater extent than did adherent cells . These findings suggest that this compound has a significant impact on the survival of EGFR-mutant lung adenocarcinoma cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, suspended EGFR-mutant lung adenocarcinoma cells depend significantly more on EGFR activation for survival than attached cells do . This suggests that the tumor cells circulating in vessels, which express mutant-specific EGFR, would be highly susceptible to the combination therapy of this compound .

Biochemische Analyse

Biochemical Properties

WZ4002 selectively inhibits EGFR-active and T790M mutations with up to 298-fold increase in potency compared with wild-type EGFR . It interacts with EGFR, AKT, and ERK1/2 proteins, leading to the inhibition of their phosphorylation . The nature of these interactions is primarily inhibitory, with this compound binding to these proteins and preventing their normal function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In EGFR-mutant lung adenocarcinoma cells, this compound can overcome anoikis resistance more efficiently than Src inhibitors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to EGFR, AKT, and ERK1/2 proteins, inhibiting their phosphorylation and thus their activity . This leads to changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to effectively suppress the phosphorylation of EGFR, AKT, and ERK1/2 in non-small cell lung cancer (NSCLC) cell lines . This suggests that this compound has a stable effect on these proteins over extended periods.

Metabolic Pathways

This compound is involved in the EGFR signaling pathway, which is a part of the larger network of cellular metabolic pathways . It interacts with enzymes such as EGFR, AKT, and ERK1/2, influencing their activity and thus the overall metabolic flux .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WZ4002 involves the formation of a pyrimidine core structure with specific substitutions at various positions. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Substitution Reactions: Specific groups are introduced at the 2, 4, and 5 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

WZ4002 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of WZ4002

This compound is unique in its high selectivity for mutant EGFR, particularly the T790M mutation, while sparing wild-type EGFR. This selectivity reduces off-target effects and improves the therapeutic index. Additionally, this compound has shown efficacy in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors .

Biologische Aktivität

WZ4002 is a novel, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, particularly effective against mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and resistance patterns based on diverse research findings.

Chemical Profile

  • Chemical Name : N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]-2-propenamide
  • CAS Number : 1213269-23-8
  • Purity : ≥98%

This compound functions as an irreversible mutant-selective EGFR tyrosine kinase inhibitor . It has been shown to effectively block ATP-dependent autophosphorylation of EGFR mutants, particularly T790M and L858R, with an IC50 of 8 nM , indicating high potency against these variants compared to wild-type EGFR .

The compound selectively inhibits mutant EGFR over wild-type EGFR by a factor of 30 to 100-fold, making it a promising candidate for targeted therapies in patients with resistant NSCLC .

Efficacy in Preclinical Models

In vivo studies have demonstrated that this compound significantly inhibits tumor growth in mouse models harboring T790M mutations. Treatment resulted in:

  • Inhibition of EGFR, AKT, and ERK1/2 phosphorylation .
  • A notable reduction in tumor size compared to control groups .

Table 1: Summary of Efficacy Studies

Study ReferenceModel TypeMutation TypeIC50 (nM)Tumor Regression
MouseT790M8Significant
NSCLC Cell LinesT790M8Significant
MouseL858R/T790M8Significant

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop. Studies indicate that reactivation of the ERK signaling pathway is a common mechanism for acquired resistance. For example:

  • In resistant cell lines, this compound still inhibited EGFR phosphorylation but failed to suppress downstream signaling pathways effectively, particularly ERK2 phosphorylation .

This resistance is often linked to genomic alterations that enhance the expression or activity of compensatory signaling pathways.

Case Studies and Research Findings

  • Hypoxia-Induced Resistance : Research has shown that hypoxic conditions can induce resistance to EGFR inhibitors, including this compound. In H1975 cells treated under hypoxic conditions, sustained ERK phosphorylation was observed despite treatment with this compound, indicating a potential escape mechanism .
  • Combination Therapies : Combining this compound with other agents such as selumetinib has shown promise in overcoming resistance. In resistant populations, this combination resulted in enhanced sensitivity compared to monotherapy with either drug alone .
  • Pharmacokinetics : A pharmacokinetic study revealed that this compound has an oral bioavailability of approximately 24%, with a half-life of about 2.5 hours. These parameters are critical for determining dosing regimens in clinical settings .

Eigenschaften

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTRLTNMFYIYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153230
Record name WZ-4002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213269-23-8
Record name WZ-4002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WZ-4002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WZ-4002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.